molecular formula C15H26O2 B3065568 Epoxyfarnesol CAS No. 5233-99-8

Epoxyfarnesol

Cat. No. B3065568
CAS RN: 5233-99-8
M. Wt: 238.37 g/mol
InChI Key: IVSNYPKSUNPKHJ-WAAHFECUSA-N
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Description

Synthesis Analysis

The synthesis of epoxyfarnesol involves several steps. Researchers have developed various methods to access this compound, including enzymatic catalysis and chemical synthesis. Notably, low molecular weight peptide-based catalysts have been discovered through combinatorial synthesis and screening protocols. These catalysts exhibit site- and enantioselective oxidation of specific positions in various isoprenols, including this compound .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it undergoes site- and enantioselective oxidation, yielding different products such as 2,3-epoxyfarnesol, 10,11-epoxyfarnesol, and 9-hydroxyfarnesol. These reactions are essential for its biological activity and potential applications .

Scientific Research Applications

Synthesis of Bioactive Compounds

Epoxyfarnesol is involved in the synthesis of bioactive compounds. For example, it has been used in the synthesis of (±)-aureol through bioinspired rearrangements. This process involved a titanocene(III)-catalyzed radical cascade cyclization of an this compound derivative and a biosynthetically inspired sequence of 1,2-hydride and methyl shifts (Rosales et al., 2015).

Biocatalysis and Biotransformation

This compound undergoes biotransformation by various microorganisms, leading to the creation of different oxyderivatives. The study by Gliszczyńska and Wawrzeńczyk (2008) demonstrated the oxidative biotransformation of farnesol and 10,11-epoxyfarnesol by fungal strains, resulting in various products depending on the microorganism used (Gliszczyńska & Wawrzeńczyk, 2008).

Chemical Synthesis

The chemical synthesis of significant therapeutic agents involves this compound. Harris et al. (1999) discussed the synthesis of 12,13-Desoxyepothilone B, a promising cancer chemotherapeutic agent, where this compound played a critical role in the process. This synthesis is notable for its contribution to cancer treatment research (Harris et al., 1999).

Neuroprotection and Brain Injury

While the direct application of this compound in neuroprotection is not explicitly stated, related compounds like Erythropoietin (EPO) have shown significant effects in this area. For example, studies have shown that EPO promotes neuronal survival after hypoxic and ischemic injury, suggesting potential neuroprotective applications for related compounds (Sirén et al., 2001). Additionally, EPO has been tested in stroke therapy and shown efficacy in reducing infarct size and improving neurobehavioral deficits in animal models (Minnerup et al., 2009).

Future Directions

  • Exploring its role in biofilms and nanotechnology .

properties

IUPAC Name

(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(6-5-7-13(2)10-11-16)8-9-14-15(3,4)17-14/h6,10,14,16H,5,7-9,11H2,1-4H3/b12-6+,13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSNYPKSUNPKHJ-WAAHFECUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)CCC1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CCC1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435713
Record name Epoxyfarnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5233-99-8
Record name Epoxyfarnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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